molecular formula C14H11Cl2N3O2S B8584715 2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8584715
M. Wt: 356.2 g/mol
InChI Key: JBKBGMJRRNOYLK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H11Cl2N3O2S and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

2,4-dichloro-5-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-3-5-10(6-4-8)22(20,21)19-7-9(2)11-12(15)17-14(16)18-13(11)19/h3-7H,1-2H3

InChI Key

JBKBGMJRRNOYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (0.58 g, 2.86 mmol) in CH2Cl2 (6 mL) was added diisopropylethylamine (DIPEA) (0.56 mL, 3.14 mmol) and p-toluenesulfonyl chloride (TsCl) (0.57 g, 3.0 mmol), followed by dimethylaminopyridine (DMAP) (0.035 g, 0.286 mmol). After stirring at ambient temperature for 1 h, the solution was diluted with ethylacetate, and the organic layer was sequentially washed with 1N HCl, saturated NaHCO3, and brine. The organic extract was then dried over Na2SO4 and concentrated to give a crude residue, which was purified by flash column (hexanes/ethyl acetate, 5:1) to yield 2,4-dichloro-5-methyl-7-tosyl-pyrrolo[2,3-d]pyrimidine (0.38 g, 38%).
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0.58 g
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6 mL
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0.56 mL
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0.57 g
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reactant
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0.035 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,4-dichloro-5-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (800 mg, 1.71 mmol) and Pd(PPh3)4 (40 mg, 0.034 mmol) were combined in dry THF (20 ml) and a 2M solution of methylzinc chloride in THF (1.28 ml, 2.56 mmol) was added under N2. The reaction mixture was let stir at 60° C. for 18 h at which time the reaction was diluted with ethyl acetate and the organic layer was washed with a saturated solution of sodium bicarbonate, water and a saturated brine solution, then dried over sodium sulfate. Solvents were removed under reduced pressure and the residue purified by chromatography on SiO2 to afford 2,4-dichloro-5-methyl-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (487 mg, 1.37 mmol) as a tan solid. This reaction was repeated to synthesize sufficient material as needed for subsequent reactions. ESIMS(M+H)+=357.
[Compound]
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1.28 mL
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20 mL
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Synthesis routes and methods III

Procedure details

503 mg 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (5) (2.5 mmol) and 523 mg TsCl (2.75 mmol) were dissolved in 20 mL of DMF. After cooling to 0° C., 200 mg NaH (2.75 mmol) was slowly added under N2. The reaction mixture was stirred at 0° C. for 30 minutes and quenched by adding 10 mL of 10% aqueous NH4Cl at this temperature, then extracted with EtOAc (3×50 mL). Combined organic layers were washed with brine, dried over Na2SO4 and purified by flash column chromatography to give the title compound as light yellow solid.
Quantity
503 mg
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reactant
Reaction Step One
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523 mg
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reactant
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20 mL
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200 mg
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